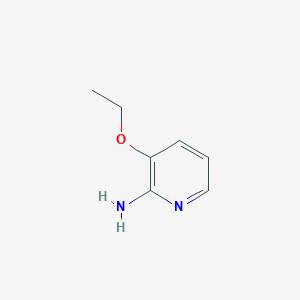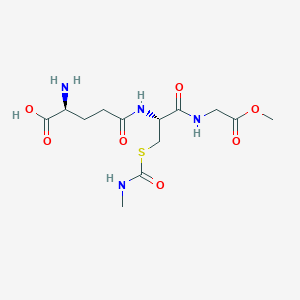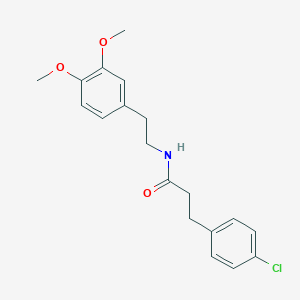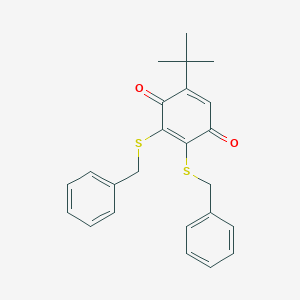
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone (DBTBQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DBTBQ belongs to the class of benzoquinones, which are known for their diverse biological and chemical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The induction of oxidative stress by 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone may contribute to its anticancer activity and other biological effects.
Effets Biochimiques Et Physiologiques
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit a range of biochemical and physiological effects, including anticancer activity, antioxidant activity, and inhibition of enzyme activity. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative damage. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone in lab experiments is its relatively simple synthesis and availability. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone can be synthesized on a large scale and is commercially available. However, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is also known to be unstable and can decompose under certain conditions, which may limit its use in some experiments. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is known to be toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone. One area of interest is the development of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone-based materials with novel properties, such as conductive or magnetic materials. Another area of interest is the investigation of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone's potential as a redox mediator in organic solar cells. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone involves the reaction of 2,3-dibenzylthiophene with tert-butyl hydroperoxide in the presence of a catalytic amount of molybdenum hexacarbonyl. The reaction proceeds through a radical mechanism and yields 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone as the major product. The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been investigated for its potential use as a redox mediator in organic solar cells and as a catalyst in organic reactions. In materials science, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been used as a building block for the synthesis of novel materials with interesting properties.
Propriétés
Numéro CAS |
135432-47-2 |
|---|---|
Nom du produit |
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone |
Formule moléculaire |
C24H24O2S2 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
2,3-bis(benzylsulfanyl)-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H24O2S2/c1-24(2,3)19-14-20(25)22(27-15-17-10-6-4-7-11-17)23(21(19)26)28-16-18-12-8-5-9-13-18/h4-14H,15-16H2,1-3H3 |
Clé InChI |
CESZLEICCACLBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Autres numéros CAS |
135432-47-2 |
Synonymes |
2,3-dibenzylthio-6-tert-butyl-4-benzoquinone BQSBn-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



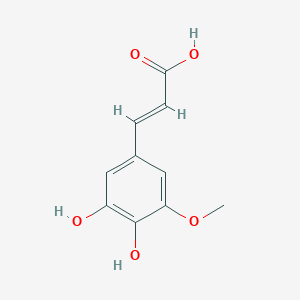
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
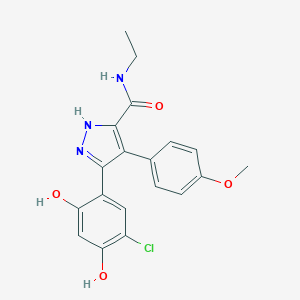
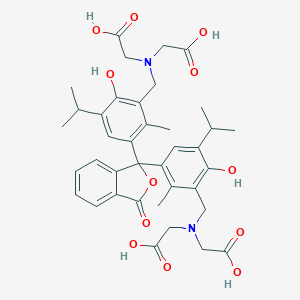


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

